molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]

Cat. No.: B13437124
M. Wt: 434.5 g/mol
InChI Key: DYWACPBCIYCBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the condensation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two carbazole units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .

Scientific Research Applications

6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .

Biological Activity

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound known for its structural similarity to ondansetron, a widely used antiemetic drug. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in medicinal chemistry.

  • Molecular Formula : C29H26N2O2
  • Molecular Weight : 434.5 g/mol
  • Structure : The compound features a methylene bridge connecting two carbazole moieties, which enhances its reactivity and biological potential.

Antiemetic Properties

Research indicates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] may exhibit antiemetic properties through its interaction with the serotonin receptor system, particularly the 5-HT3 subtype. This receptor is crucial in the pathophysiology of nausea and vomiting. The compound's structural characteristics allow it to potentially modulate receptor activity effectively .

Interaction Studies

Studies have focused on the binding affinity of this compound to serotonin receptors and other neurotransmitter systems. The interactions are believed to influence signaling pathways relevant to gastrointestinal disorders . For instance:

  • Binding Affinity : Similar compounds have shown significant binding to 5-HT3 receptors, suggesting that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] could be evaluated for its therapeutic potential in treating conditions related to serotonin dysregulation.

Synthesis and Derivatives

The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves multi-step organic reactions. A common method includes the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine. This pathway is similar to those used for synthesizing ondansetron and its analogs .

Potential Derivatives

The methylene bridge allows for further functionalization of the compound. This could lead to the development of derivatives with enhanced biological activity or improved pharmacokinetic properties compared to their parent compounds .

Cell Viability Assays

Recent studies have utilized cell viability assays to assess the biological activity of various carbazole derivatives. For example:

  • Compounds similar in structure exhibited varying degrees of cytotoxicity against cancer cell lines.
  • In one study involving HFL1 cells treated with various compounds (including 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]), certain compounds showed no significant cytotoxic effects at concentrations up to 10 μM .

Comparative Analysis of Biological Activity

A comparative analysis of structurally related compounds reveals that while some exhibit strong anti-inflammatory or anticancer properties, others may primarily act as serotonin receptor modulators. This highlights the diverse potential applications of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] in drug development .

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one

InChI

InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3

InChI Key

DYWACPBCIYCBMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.